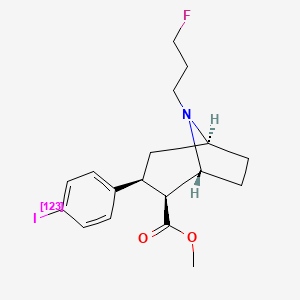

Ioflupane I-123

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ioflupane I-123 involves several steps, starting with the preparation of the precursor molecule, which is then labeled with radioactive iodine-123. The key steps include:

Preparation of the precursor:

Radioiodination: The precursor is then labeled with iodine-123 through an electrophilic substitution reaction. .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while maintaining strict quality control. The production process includes:

Radiolabeling: The precursor is radiolabeled with iodine-123 in a controlled environment to ensure safety and consistency.

Purification: The radiolabeled compound is purified using chromatographic techniques to remove any impurities.

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, and sterility tests, to ensure it meets regulatory standards

Análisis De Reacciones Químicas

Types of Reactions: Ioflupane I-123 primarily undergoes electrophilic substitution reactions during its synthesis. The key reactions include:

Electrophilic Substitution: The introduction of the iodine-123 isotope into the precursor molecule.

Nucleophilic Substitution: The formation of the fluoropropyl group in the precursor

Common Reagents and Conditions:

Electrophilic Substitution: Iodine-123 is introduced using an electrophilic iodination reagent under controlled conditions.

Nucleophilic Substitution: The fluoropropyl group is introduced using a nucleophilic fluorination reagent

Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for diagnostic imaging .

Aplicaciones Científicas De Investigación

Ioflupane I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a radiotracer in various chemical studies to understand the behavior of dopamine transporters.

Biology: Helps in studying the distribution and density of dopamine transporters in the brain.

Medicine: Primarily used in single-photon emission computed tomography (SPECT) imaging to diagnose Parkinsonian syndromes and differentiate them from other disorders with similar symptoms

Industry: Used in the development and testing of new diagnostic imaging agents and techniques

Mecanismo De Acción

Ioflupane I-123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

Binding to Dopamine Transporters: this compound binds reversibly to dopamine transporters, which are proteins responsible for the reuptake of dopamine from the synaptic cleft.

Gamma Ray Emission: When iodine-123 decays, it emits gamma rays, which are detected by SPECT imaging to visualize the distribution of dopamine transporters in the brain

Comparación Con Compuestos Similares

Ioflupane I-123 is unique in its high affinity for dopamine transporters and its use in SPECT imaging. Similar compounds include:

Fluorodopa (F-DOPA): Used in positron emission tomography (PET) imaging to study dopamine synthesis and metabolism.

Raclopride: A radiolabeled compound used in PET imaging to study dopamine receptor binding.

Altropane: Another cocaine analogue used in imaging studies of the dopamine system

This compound stands out due to its specific application in SPECT imaging and its ability to provide detailed information about the distribution of dopamine transporters in the brain .

Propiedades

| Iodine-123 labeled ioflupane binds to presynaptic dopamine transporters. When Iodine-123 decays, a gammay ray is emmitted and detected through SPECT. | |

Número CAS |

155798-07-5 |

Fórmula molecular |

C18H23FINO2 |

Peso molecular |

427.3 g/mol |

Nombre IUPAC |

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-(123I)iodanylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i20-4 |

Clave InChI |

HXWLAJVUJSVENX-HFIFKADTSA-N |

SMILES isomérico |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)[123I] |

SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

SMILES canónico |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

Apariencia |

Solid powder |

melting_point |

82-83 |

Otros números CAS |

155798-07-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(18F)FP-CIT (O-methyl-11C)beta-CIT-FP 123I-FP-CIT 2-carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane beta-CIT-FP fluoropropylcarbomethoxyiodophenylnortropane FP-CIT FPCIT I(123)-N-fluoropropyl-2-beta-carbomethoxy-3-(4-iodophenyl)nortropane I(123)-N-omega-fluoropropyl-2-beta-carbomethoxy-3-beta(4-iodophenyl)nortropane N-omega-fluoropropyl-2beta-carbomethoxy-3beta-(4-iodophenyl)tropane |

Origen del producto |

United States |

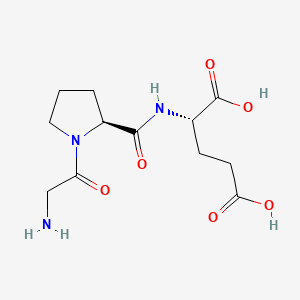

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)